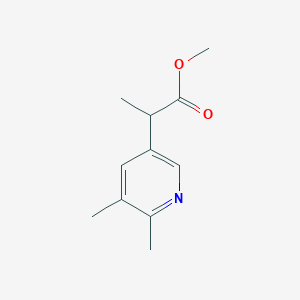
Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate typically involves the esterification of 2-(5,6-dimethylpyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(5,6-dimethylpyridin-3-yl)propanoic acid.
Reduction: 2-(5,6-dimethylpyridin-3-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methylpyridin-3-yl)propanoate
- Methyl 2-(6-methylpyridin-3-yl)propanoate
- Methyl 2-(5,6-dimethylpyridin-2-yl)propanoate
Uniqueness
Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Methyl 2-(5,6-dimethylpyridin-3-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two methyl groups and a propanoate moiety. The presence of the pyridine structure is significant as it often correlates with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridine can inhibit the growth of Mycobacterium tuberculosis (Mtb), particularly through targeting membrane proteins like MmpL3, which are crucial for bacterial viability .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | M. tuberculosis |
| Pyridine-2-methylamine derivative | 0.016 | M. tuberculosis (H37Rv) |
| Pyridine-4-methylamine derivative | 0.5 | M. tuberculosis |
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis and function. Compounds that inhibit MmpL3 disrupt the transport of essential mycolic acids in M. tuberculosis, leading to impaired cell wall integrity and bacterial death .
Anticancer Activity
In addition to its antimicrobial properties, this compound may also exhibit anticancer activity. Research into related compounds has shown that certain pyridine derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of various pyridine derivatives on cancer cell lines such as MCF-7 (breast cancer), it was found that certain modifications to the pyridine structure enhanced potency significantly. For example, compounds with additional functional groups demonstrated improved selectivity and reduced IC50 values compared to their parent structures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring have been shown to affect both antimicrobial and anticancer activities:
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against Mtb |
| Substitution at position 4 | Enhanced anticancer activity |
| Alkyl chain length variation | Altered solubility and bioavailability |
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(5,6-dimethylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(6-12-9(7)3)8(2)11(13)14-4/h5-6,8H,1-4H3 |
InChI Key |
MMXLVNXRDYRFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















